Carbon tetrabromide

Catalog No.
S579937
CAS No.
558-13-4
M.F
CBr4
M. Wt
331.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbon tetrabromide

CAS Number

558-13-4

Product Name

Carbon tetrabromide

IUPAC Name

tetrabromomethane

Molecular Formula

CBr4

Molecular Weight

331.63 g/mol

InChI

InChI=1S/CBr4/c2-1(3,4)5

InChI Key

HJUGFYREWKUQJT-UHFFFAOYSA-N

SMILES

C(Br)(Br)(Br)Br

Solubility

0.02 % (NIOSH, 2016)
7.24e-04 M
Sol in alcohol, ether, chloroform
Soluble in ethanol, chloroform, and ethyl ether.
In water, 0.024 g/100 ml @ 30 °C
Solubility in water: none
0.02%

Synonyms

Carbon Bromide; Methane Tetrabromide; NSC 6179; Tetrabromomethane

Canonical SMILES

C(Br)(Br)(Br)Br

Organic Synthesis

  • Appel Reaction

    CBr4 plays a crucial role in the Appel reaction, a two-step process for converting alcohols (R-OH) to alkyl bromides (R-Br). It acts as a source of bromide ions (Br-) when combined with triphenylphosphine (Ph3P) []. This reaction is valuable in organic synthesis for introducing bromine into various organic molecules.

  • Corey-Fuchs Reaction

    The first step of the Corey-Fuchs reaction, a method for transforming aldehydes (R-CHO) into terminal alkynes (R-C≡CH), also utilizes CBr4 and triphenylphosphine. Similar to the Appel reaction, CBr4 serves as a bromide ion source [].

Material Science Research

  • Semiconductor Etching: Limited research explores the potential use of CBr4 for etching specific materials used in semiconductor fabrication []. However, due to its toxicity and environmental concerns, its application in this field remains highly restricted.

Carbon tetrabromide, also known as tetrabromomethane, is a chemical compound with the molecular formula CBr₄. It appears as a colorless crystalline solid and has a distinctive odor. This compound is significantly denser than water, with a density of approximately 3.42 g/cm³ in its solid state and 2.961 g/cm³ when liquid at 100 °C. Its melting point is around 91 °C, while its boiling point is about 189.5 °C. Carbon tetrabromide is insoluble in water and is classified as toxic by ingestion, with vapors that can be narcotic in high concentrations .

, notably the Appel reaction, where it acts as a reagent to convert alcohols into alkyl bromides. The general reaction can be represented as:

R OH+CBr4+PPh3R Br+P O Ph3+HBr\text{R OH}+\text{CBr}_4+\text{PPh}_3\rightarrow \text{R Br}+\text{P O Ph}_3+\text{HBr}

Additionally, carbon tetrabromide can facilitate oxidative reactions, such as the cleavage of carbon-carbon triple bonds under photoirradiation to yield carboxylic acids. It has also been used in dibromination reactions and the formation of carbon-nitrogen bonds .

The biological activity of carbon tetrabromide is primarily characterized by its toxicity. It poses significant health risks if ingested or inhaled, leading to potential fatal outcomes. The vapors are narcotic and can cause respiratory distress upon exposure. Due to its high toxicity and potential environmental hazards, careful handling is essential .

Carbon tetrabromide can be synthesized through several methods:

  • Bromination of Methane: This method involves reacting methane with bromine or hydrogen bromide:
    CH4+2Br2CBr4+2HBr\text{CH}_4+2\text{Br}_2\rightarrow \text{CBr}_4+2\text{HBr}
  • Reaction with Tetrachloromethane: A more economical synthesis route involves the reaction of tetrachloromethane with aluminum bromide at elevated temperatures (around 100 °C):
    CCl4+4AlBr3CBr4+4AlCl3\text{CCl}_4+4\text{AlBr}_3\rightarrow \text{CBr}_4+4\text{AlCl}_3

These methods highlight the versatility and efficiency of synthesizing carbon tetrabromide in laboratory settings .

Carbon tetrabromide has several industrial applications:

  • Solvent: Although it is not commonly used as a solvent like its chloro analogue, it can dissolve certain organic compounds.
  • Reagent: It serves as a reagent in organic synthesis, particularly in the Appel reaction for converting alcohols to bromides.
  • Polymerization Agent: Carbon tetrabromide is utilized in the polymerization processes within the rubber and plastics industries.
  • Fire Retardant: Its non-flammable nature makes it suitable for producing fire-resistant chemicals.
  • Mineral Separation: Due to its high density, it is effective in separating minerals during extraction processes .

Studies involving carbon tetrabromide have focused on its reactivity and interaction with various organic compounds. For example, it has been shown to facilitate oxidative cleavage reactions under specific conditions, such as photoirradiation. These studies reveal its potential as a catalyst for synthesizing valuable organic intermediates .

Carbon tetrabromide shares similarities with other halogenated hydrocarbons but exhibits unique properties that distinguish it from them. Below are some comparable compounds:

CompoundMolecular FormulaBoiling Point (°C)Density (g/cm³)Solubility in Water
Carbon tetrachlorideCCl₄76.71.59Soluble
BromoformCHBr₃1492.89Insoluble
DibromomethaneCH₂Br₂1401.86Insoluble
TrichloroethyleneC₂HCl₃87.21.46Soluble

Uniqueness of Carbon Tetrabromide:

  • Carbon tetrabromide has a higher molecular weight than many similar compounds, contributing to its unique density and solubility characteristics.
  • It serves specific roles in organic synthesis that are not typically filled by other halogenated compounds.

Physical Description

Carbon tetrabromide appears as a colorless crystalline solid. Much more dense than water and insoluble in water. Toxic by ingestion. Vapors are narcotic in high concentration. Used to make other chemicals.
COLOURLESS CRYSTALS.
Colorless to yellow-brown crystals with a slight odor.

Color/Form

Colorless, monoclinic tablets
Colorless crystals
Colorless to yellow-brown crystals.

XLogP3

3.4

Boiling Point

374 °F at 760 mm Hg (NIOSH, 2016)
189.5 °C
190 °C
374°F

Vapor Density

11.4
Relative vapor density (air = 1): 11.4

Density

3.42 (NIOSH, 2016)
2.9608 @ 100 °C/4 °C
Relative density (water = 1): 3.42
3.42

LogP

3.42 (LogP)
log Kow= 3.42

Odor

Slight odor.
Lacrymato

Melting Point

194 °F (NIOSH, 2016)
90.1 °C
90 °C
194°F

UNII

NLH657095L

GHS Hazard Statements

Aggregated GHS information provided by 118 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (99.15%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (94.92%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (48.31%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Cardiac arrhythmia, possibly aggravated by elevated levels of catecholamines due to stress ... is suggested as the cause of these adverse responses, which may lead to death. /Fluorocarbons/

Vapor Pressure

40 mm Hg at 205 °F (NIOSH, 2016)
0.27 mmHg
0.72 mm Hg @ 25 °C
Vapor pressure, kPa at 96 °C: 5.33
40 mmHg at 205°F
(205°F): 40 mmHg

Pictograms

Irritant

Corrosive;Irritant

Other CAS

558-13-4

Wikipedia

Carbon tetrabromide
Tetrabromomethane

General Manufacturing Information

Methane, tetrabromo-: ACTIVE

Clinical Laboratory Methods

GC CAN BE USED TO DETERMINE BROMIDE CONCENTRATIONS IN THE BLOOD. /BROMIDE/

Dates

Modify: 2023-08-15

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